molecular formula C7H9NS2 B1468452 2-(Thiophen-3-yl)-1,3-thiazolidine CAS No. 96740-47-5

2-(Thiophen-3-yl)-1,3-thiazolidine

Cat. No.: B1468452
CAS No.: 96740-47-5
M. Wt: 171.3 g/mol
InChI Key: SZBYFRWZPWIHRW-UHFFFAOYSA-N
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Description

2-(Thiophen-3-yl)-1,3-thiazolidine is a chemical compound of significant interest in medicinal and materials chemistry, featuring a thiazolidine ring system linked to a thiophene heterocycle. The thiazolidine core is a versatile scaffold recognized for its broad pharmacological properties and is a key structural component in several clinically used drugs . Thiophene-based compounds, on the other hand, are widely applied in modern drug design and are fundamental building blocks for electronic and optoelectronic devices, as well as conductive and electroluminescent polymers . The specific combination of these two rings in a single molecule creates a hybrid structure with potential applications in multiple research fields. In pharmaceutical research, such hybrids are explored for their diverse biological activities, which can include antimicrobial, anti-inflammatory, and antiviral properties . In materials science, this compound can serve as a precursor monomer. In the presence of catalysts like FeCl₃, thiophene-containing monomers can be polymerized via C–C bond formation to create an extended π-conjugated system, forming the basis for new conductive polymers . Researchers value this compound for its ability to impart conformational constraints and for the synthetic versatility of its structure. This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-thiophen-3-yl-1,3-thiazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NS2/c1-3-9-5-6(1)7-8-2-4-10-7/h1,3,5,7-8H,2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZBYFRWZPWIHRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(N1)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural Features of Selected Thiazolidine Derivatives

Compound Core Structure Substituents/Modifications Key Functional Groups
2-(Thiophen-3-yl)-1,3-thiazolidine 1,3-Thiazolidine Thiophen-3-yl at C2 Thiophene, saturated S/N ring
(Z)-N-(3-Nicotinoyl-1,3-thiazolidin-2-ylidene)cyanamide 1,3-Thiazolidine Nicotinoyl and cyanoimino groups at C2 Exocyclic double bond, cyano
Ethyl 2-[(Z)-2-cyanoimino-1,3-thiazolidin-3-yl]acetate 1,3-Thiazolidine Ethyl acetate and cyanoimino groups at C2 Ester, cyanoimino
Moguisteine 1,3-Thiazolidine Methoxyphenoxy and malonic acid derivatives Ester, aryl ether
Thiosemicarbazone derivatives (57a, 57b) Thiosemicarbazone-thiazolidine hybrid Dimethoxyphenyl and hydrazono groups Hydrazone, substituted aryl

Key Observations :

  • Substituent Position : The placement of functional groups (e.g., thiophen-3-yl vs. thiophen-2-yl in ) significantly impacts electronic and steric properties. Thiophen-3-yl may offer distinct π-stacking interactions compared to the 2-isomer .
  • Hybrid Scaffolds : Thiosemicarbazone-thiazolidine hybrids () combine hydrazone flexibility with thiazolidine rigidity, broadening biological applicability.

Key Observations :

  • Reagent Specificity: Sodium acetate in ethanol is a common base for cyclization (), while Knoevenagel reactions are preferred for chalcone hybrids ().
  • Purity Challenges: Thiophen-3-yl derivatives may require chromatographic purification due to byproducts (e.g., notes unspecified impurities).

Key Observations :

  • Antifungal Efficacy : Thiophen-3-yl derivatives show promise against Aspergillus spp., while thiosemicarbazones excel against Candida .
  • Structure-Activity Relationship (SAR): Electron-withdrawing groups (e.g., cyano in ) improve activity, likely by enhancing target binding.

Preparation Methods

Synthesis via Hydrazide Intermediate and Thiocarbonylbisthioglycolic Acid

A well-documented method involves two main steps:

Step 1: Synthesis of 2-(Thiophen-3-yl)acetohydrazide

  • Starting from methyl thiophene-2-acetate (5 mmol), an excess of hydrazine hydrate (40 mmol) is added in ethanol (20 mL).
  • The mixture is refluxed for 6 hours.
  • After cooling, the precipitate is filtered and recrystallized from ethanol to yield the hydrazide intermediate in 74% yield as white crystals.
  • Characterization includes IR and ^1H NMR confirming functional groups and thiophene ring integrity.

Step 2: Formation of N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)-2-(thiophen-3-yl)acetamide

  • The hydrazide (10 mmol) is reacted with thiocarbonylbisthioglycolic acid (10 mmol) in ethanol (5 mL).
  • The mixture is refluxed for 8 hours.
  • After cooling, the precipitate is filtered, dried, and recrystallized from ethanol.
  • The product is obtained as pale-yellow crystals with a 61% yield.
  • IR spectroscopy shows characteristic bands for NH, CH, C=O, C=C (thiophene), and C=S groups.
  • Molecular formula: C9H8O2N2S3, molecular weight 272 amu.

This method is notable for its straightforward procedure and moderate yields, suitable for producing crystalline derivatives for further study.

Multicomponent and One-Pot Synthesis Approaches

Recent advances in thiazolidine synthesis include multicomponent reactions (MCRs) that combine several reactants in one step, enhancing efficiency and sustainability.

  • One-pot condensation of aromatic amines, aldehydes, and mercaptoacetic acid under solvent-free or catalytic conditions (e.g., Bi(SCH2COOH)3, VOSO4) has been reported to yield thiazolidin-4-one derivatives with good yields.
  • Ultrasonic irradiation and microwave-assisted synthesis have been employed to accelerate reactions and improve yields.
  • Catalysts such as polypropylene glycol (PPG) have been shown to facilitate the formation of thiazolidine rings better than polyethylene glycol (PEG).
  • These methods often involve refluxing at temperatures around 70–110°C and purification by column chromatography.

Although these routes focus on thiazolidin-4-one derivatives broadly, the principles apply to the synthesis of thiophene-substituted thiazolidines by selecting appropriate thiophene-containing aldehydes or amines.

Cyclization via Aziridine and Isothiocyanate Intermediates

Another synthetic strategy involves cyclization of tosylaziridines with phenyl isothiocyanate in the presence of Lewis acids (e.g., BF3·OEt2) and phase-transfer catalysts (e.g., TBAHS).

  • This method yields 2-iminothiazolidines with high regioselectivity and yields up to 99%.
  • Diastereoselective synthesis of 2,3-disubstituted thiazolidines is possible by controlling catalyst amounts and reaction conditions.
  • The reaction is typically carried out at low temperatures (0°C) in dichloromethane solvent.

While this method is more specialized, it demonstrates the versatility of thiazolidine ring formation and could be adapted for thiophene-substituted analogs.

Comparative Data Table of Preparation Methods

Methodology Key Reactants Conditions Yield (%) Notes
Hydrazide intermediate + thiocarbonylbisthioglycolic acid Methyl thiophene-2-acetate, hydrazine hydrate, thiocarbonylbisthioglycolic acid Reflux in ethanol, 6-8 h 61-74 Produces crystalline product, moderate yield
Multicomponent one-pot synthesis Aromatic amine, aldehyde, mercaptoacetic acid, catalysts (Bi(SCH2COOH)3, VOSO4) Solvent-free or reflux, 70-110°C 80-92 Green chemistry, ultrasonic/microwave assisted
Aziridine + phenyl isothiocyanate Tosylaziridines, phenyl isothiocyanate BF3·OEt2 catalyst, 0°C, CH2Cl2 Up to 99 High regio- and diastereoselectivity

Research Findings and Notes

  • The hydrazide route is well-established for producing thiophene-substituted thiazolidines with good purity and crystallinity, enabling detailed structural studies.
  • Multicomponent reactions offer greener and more efficient alternatives, with potential for structural diversity by varying amines and aldehydes.
  • Catalysts and reaction conditions significantly affect yields and selectivity; for example, PPG outperforms PEG in some syntheses.
  • Microwave and ultrasonic irradiation reduce reaction times and energy consumption.
  • Cyclization via aziridines provides stereochemical control but may require more specialized reagents and conditions.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 2-(Thiophen-3-yl)-1,3-thiazolidine?

  • Methodology :

  • Suzuki-Miyaura Cross-Coupling : Utilize palladium catalysts (e.g., Pd(PPh₃)₄) to couple thiophene-3-boronic acid with a thiazolidine precursor. Reaction conditions typically involve anhydrous solvents (e.g., THF) and inert atmospheres. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields the target compound .
  • Multi-Component Reactions : Employ ZnO-nanorods as catalysts in aqueous conditions to facilitate one-pot synthesis from isothiocyanates, aldehydes, and amines. This method avoids toxic solvents and achieves yields >75% .

Q. How can researchers characterize the purity and structure of 2-(Thiophen-3-yl)-1,3-thiazolidine?

  • Analytical Techniques :

  • NMR Spectroscopy : Confirm regiochemistry using ¹H NMR (e.g., thiophenyl protons at δ 6.8–7.2 ppm) and ¹³C NMR (C-S bonds at δ 120–135 ppm) .
  • Mass Spectrometry (ESI-MS) : Validate molecular weight (e.g., [M+H]+ peak at m/z 212) and detect fragmentation patterns indicative of thiazolidine-thiophene linkage .

Q. What biological activities are associated with 2-(Thiophen-3-yl)-1,3-thiazolidine derivatives?

  • Key Findings :

  • Antimicrobial Activity : Derivatives with 4-oxo-5-benzylidene substituents show MIC values of 8–32 µg/mL against Staphylococcus aureus and E. coli .
  • Antifungal Potential : Modifications at the thiazolidine ring’s exocyclic double bond enhance activity against Candida albicans (IC₅₀: 12–25 µM) .

Advanced Research Questions

Q. What is the mechanism of hydrolysis for 2-(Thiophen-3-yl)-1,3-thiazolidine under varying pH conditions?

  • Mechanistic Insights :

  • Acidic Conditions (pH < 4) : Hydronium ion-catalyzed ring opening forms an iminium ion intermediate (λmax = 480–525 nm), which hydrolyzes to yield thiophene-3-carbaldehyde and thiourea derivatives. Rate constants (k) increase linearly with [H⁺] .
  • Neutral/Alkaline Conditions (pH > 7) : pH-independent ring opening dominates, with a kinetic isotope effect (kH₂O/kD₂O = 2.25) suggesting proton transfer in the rate-determining step .

Q. How can computational methods optimize the design of 2-(Thiophen-3-yl)-1,3-thiazolidine derivatives?

  • Strategies :

  • DFT Calculations : Model electron density distribution to predict regioselectivity in electrophilic substitution (e.g., nitration at thiophene C4 vs. C2). B3LYP/6-31G(d) basis sets correlate well with experimental data .
  • Molecular Docking : Screen derivatives against fungal CYP51 targets to prioritize candidates with strong hydrogen-bonding interactions (e.g., ΔG < −8 kcal/mol) .

Q. How do structural modifications impact the stability of 2-(Thiophen-3-yl)-1,3-thiazolidine in biological systems?

  • Key Modifications :

  • N-Alkylation : N-Butyl substituents reduce hydrolysis rates by 250-fold compared to N-phenyl derivatives, enhancing metabolic stability .
  • Exocyclic Double Bonds : Conjugation with electron-withdrawing groups (e.g., nitro) stabilizes the thiazolidine ring against enzymatic degradation .

Q. What strategies resolve contradictions in reported biological activity data for thiazolidine-thiophene hybrids?

  • Approaches :

  • Standardized Assays : Control variables like bacterial strain (e.g., ATCC 25923 vs. clinical isolates) and solvent (DMSO concentration ≤1%) to minimize discrepancies .
  • Structure-Activity Relationship (SAR) : Compare MIC trends across derivatives with systematic substituent variations (e.g., 4-oxo vs. 2-thioxo groups) to identify pharmacophores .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
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2-(Thiophen-3-yl)-1,3-thiazolidine
Reactant of Route 2
2-(Thiophen-3-yl)-1,3-thiazolidine

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